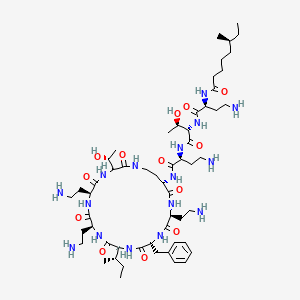
L-Threonine, (2S)-4-amino-2-(((6S)-6-methyl-1-oxooctyl)amino)butanoyl-L-threonyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-D-phenylalanyl-L-isoleucyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-, (10->4)-lactam
Descripción general
Descripción
L-Threonine, (2S)-4-amino-2-(((6S)-6-methyl-1-oxooctyl)amino)butanoyl-L-threonyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-D-phenylalanyl-L-isoleucyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-, (10->4)-lactam is a derivative of polymyxin B, which is a class of lipopeptide antibiotics produced by the bacterium Paenibacillus polymyxa. Polymyxins are often used as last-resort antibiotics to treat infections caused by Gram-negative bacteria, particularly those that are resistant to other antibiotics . L-Threonine, (2S)-4-amino-2-(((6S)-6-methyl-1-oxooctyl)amino)butanoyl-L-threonyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-D-phenylalanyl-L-isoleucyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-, (10->4)-lactam, like other polymyxins, targets the bacterial cell membrane, leading to cell lysis and death .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of polymyxin B1-i involves solid-phase condensation and liquid-phase cyclization strategies . The process typically starts with the assembly of the peptide chain on a solid support, followed by cyclization in a liquid phase to form the cyclic peptide structure . The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .
Industrial Production Methods: Industrial production of polymyxin B1-i involves fermentation using Paenibacillus polymyxa, followed by extraction and purification . The fermentation broth is typically processed to remove impurities, and the polymyxin B1-i is isolated using techniques such as chromatography . The final product is then crystallized to obtain a pure compound suitable for pharmaceutical use .
Análisis De Reacciones Químicas
Types of Reactions: L-Threonine, (2S)-4-amino-2-(((6S)-6-methyl-1-oxooctyl)amino)butanoyl-L-threonyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-D-phenylalanyl-L-isoleucyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-, (10->4)-lactam undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions can modify the structure of the compound, potentially altering its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions of polymyxin B1-i include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction proceeds efficiently .
Major Products Formed: The major products formed from the reactions of polymyxin B1-i depend on the specific reaction conditions and reagents used . For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products . Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its antibacterial activity .
Aplicaciones Científicas De Investigación
L-Threonine, (2S)-4-amino-2-(((6S)-6-methyl-1-oxooctyl)amino)butanoyl-L-threonyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-D-phenylalanyl-L-isoleucyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-, (10->4)-lactam has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound to study the interactions of lipopeptides with bacterial membranes . In biology, it serves as a tool to investigate the mechanisms of antibiotic resistance and the effects of membrane-targeting antibiotics . In medicine, polymyxin B1-i is used to treat infections caused by multidrug-resistant Gram-negative bacteria . In industry, it is employed in the development of new antibiotics and the optimization of fermentation processes for antibiotic production .
Mecanismo De Acción
L-Threonine, (2S)-4-amino-2-(((6S)-6-methyl-1-oxooctyl)amino)butanoyl-L-threonyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-D-phenylalanyl-L-isoleucyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-, (10->4)-lactam exerts its effects by binding to the lipid A component of lipopolysaccharides in the outer membrane of Gram-negative bacteria . This binding disrupts the integrity of the bacterial membrane, leading to increased permeability and eventual cell lysis . The primary molecular targets of polymyxin B1-i are the phosphate groups on lipid A, which facilitate the electrostatic interaction between the positively charged antibiotic and the negatively charged bacterial membrane . This interaction destabilizes the membrane, causing leakage of cellular contents and bacterial death .
Comparación Con Compuestos Similares
L-Threonine, (2S)-4-amino-2-(((6S)-6-methyl-1-oxooctyl)amino)butanoyl-L-threonyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-D-phenylalanyl-L-isoleucyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-, (10->4)-lactam is similar to other polymyxins, such as polymyxin B and colistin (polymyxin E) . These compounds share a similar structure and mechanism of action, targeting the bacterial membrane and causing cell lysis . polymyxin B1-i is unique in its specific amino acid sequence and the presence of certain functional groups that may enhance its antibacterial activity . Similar compounds include polymyxin B, colistin, and other polymyxin derivatives .
Propiedades
IUPAC Name |
(6S)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-12-[(2S)-butan-2-yl]-3-[(1R)-1-hydroxyethyl]-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H98N16O13/c1-7-31(3)14-12-13-17-43(75)63-36(18-24-57)51(80)72-46(34(6)74)56(85)68-39(21-27-60)48(77)66-41-23-29-62-54(83)45(33(5)73)71-52(81)40(22-28-61)65-47(76)38(20-26-59)67-55(84)44(32(4)8-2)70-53(82)42(30-35-15-10-9-11-16-35)69-49(78)37(19-25-58)64-50(41)79/h9-11,15-16,31-34,36-42,44-46,73-74H,7-8,12-14,17-30,57-61H2,1-6H3,(H,62,83)(H,63,75)(H,64,79)(H,65,76)(H,66,77)(H,67,84)(H,68,85)(H,69,78)(H,70,82)(H,71,81)(H,72,80)/t31-,32-,33+,34+,36-,37-,38-,39-,40-,41-,42+,44-,45-,46-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMZKVXJHUGXEM-FHUJKRKBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)C(C)CC)CCN)CCN)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)CCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC2=CC=CC=C2)[C@@H](C)CC)CCN)CCN)[C@@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H98N16O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1203.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
811435-10-6 | |
| Record name | Polymyxin B1-i | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0811435106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | POLYMYXIN B1-I | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XUD4BXK49 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


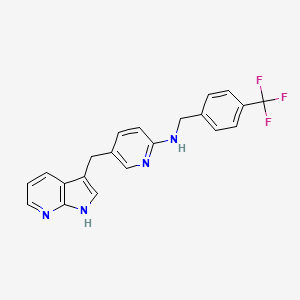
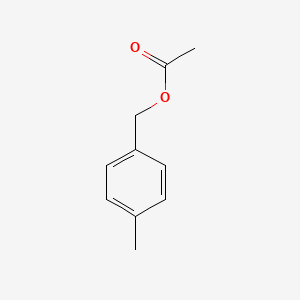

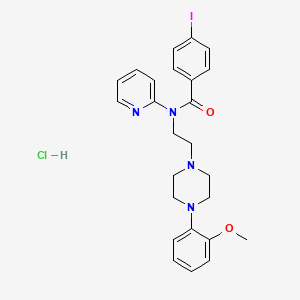

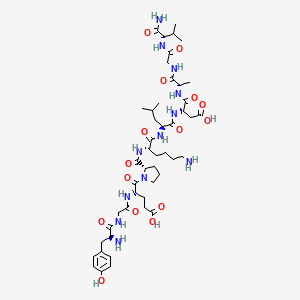
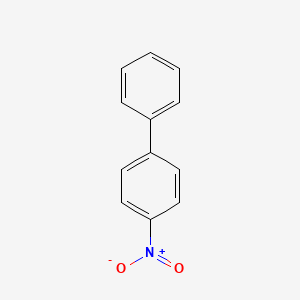
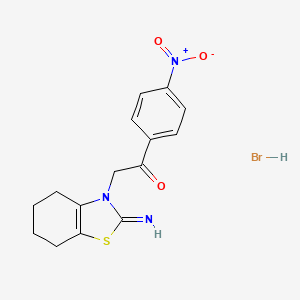
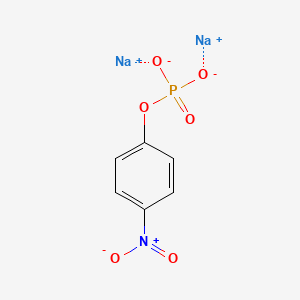

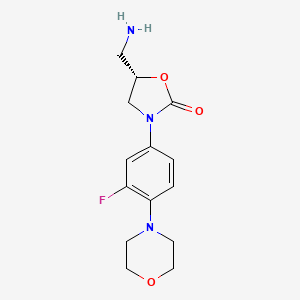
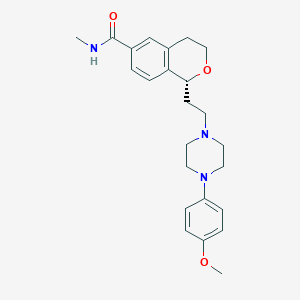
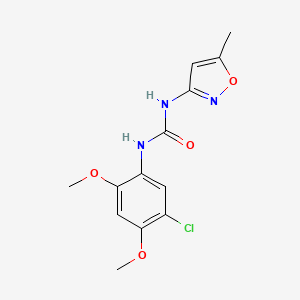
![6-Chloro-2-(1-furo[2,3-c]pyridin-5-yl-ethylsulfanyl)-pyrimidin-4-ylamine](/img/structure/B1678926.png)
